sodium;2-methanidylpropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

864974-51-6 |

|---|---|

Molecular Formula |

C4H9Na |

Molecular Weight |

80.10 g/mol |

IUPAC Name |

sodium;2-methanidylpropane |

InChI |

InChI=1S/C4H9.Na/c1-4(2)3;/h4H,1H2,2-3H3;/q-1;+1 |

InChI Key |

WSOUKJQSABOGAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[CH2-].[Na+] |

Origin of Product |

United States |

Nomenclature and Chemical Identity of Sodium;2 Methanidylpropane

The designation "sodium;2-methanidylpropane" is not a standard systematic or common name for this chemical entity. A thorough understanding of its identity requires an examination of the appropriate IUPAC nomenclature and its more frequently used synonyms.

The anionic portion of the compound, "2-methanidylpropane," is systematically named 2-methylpropan-2-ide according to IUPAC guidelines. This name is derived from the parent alkane, 2-methylpropane (isobutane), by the removal of a hydride ion (H⁻) from the tertiary carbon atom.

Commonly, this carbanion is known as the tert-butyl carbanion . Consequently, the full compound, this compound, is most widely known as tert-butylsodium .

| Nomenclature Type | Name |

| User-provided | This compound |

| Systematic IUPAC Name | sodium 2-methylpropan-2-ide |

| Common Name | tert-butylsodium |

| Synonym | sodium tert-butyl |

The term "methanidyl" suggests a carbanion, a species with a negatively charged carbon atom. In "2-methanidylpropane," the "methanidyl" group is located at the second carbon of a propane (B168953) chain, which also carries a methyl substituent at the same position. This arrangement describes a tertiary carbanion, specifically the tert-butyl carbanion.

It is crucial to distinguish the 2-methylpropan-2-ide (tert-butyl) carbanion from its isomer, the isobutyl carbanion, which has the systematic IUPAC name 2-methylpropan-1-ide . The isobutyl carbanion is a primary carbanion, with the negative charge residing on a primary carbon atom. The difference in the position of the negative charge leads to significant differences in the stability and reactivity of these two carbanionic species.

| Carbanion | Systematic IUPAC Name | Common Name | Classification |

| (CH₃)₃C⁻ | 2-methylpropan-2-ide | tert-butyl carbanion | Tertiary |

| (CH₃)₂CHCH₂⁻ | 2-methylpropan-1-ide | isobutyl carbanion | Primary |

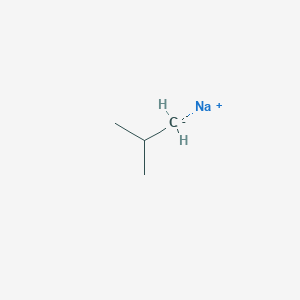

Structural Representation of the Sodium;2 Methanidylpropane Ion Pair

The bond between the carbon and sodium atoms in organosodium compounds is predominantly ionic in character. This is due to the large difference in electronegativity between carbon (approximately 2.55) and sodium (0.93). The significant electrostatic attraction between the positively charged sodium ion and the negatively charged carbon atom is the primary force holding the ion pair together.

While the C-Na bond is highly ionic, there is a minor covalent contribution. This is a general characteristic of bonds between elements with differing electronegativities. However, for practical purposes in understanding its chemistry, tert-butylsodium is often treated as a salt-like compound.

A common feature of organoalkali metal compounds is their tendency to form aggregates in both the solid state and in solution. This aggregation is driven by the desire to maximize electrostatic interactions and minimize exposure of the charged centers to the solvent. Simple organosodium compounds, including alkylsodiums, often exist as polymeric structures and are typically insoluble in nonpolar solvents like hydrocarbons. wikipedia.org The formation of soluble adducts can occur in the presence of Lewis bases. wikipedia.org

Synthetic Methodologies for Sodium;2 Methanidylpropane

Direct Metalation via Deprotonation

Direct deprotonation involves the removal of a proton from the tertiary carbon of isobutane (2-methylpropane) by a strong base to form the tert-butyl anion, which is then paired with a sodium cation. This approach is theoretically direct but practically challenging due to the low acidity of alkane C-H bonds.

Using Stronger Organometallic Bases

The C-H bonds of alkanes are exceptionally weak acids, with pKa values typically above 50. Deprotonation of these bonds requires exceptionally strong bases, often referred to as superbases. A common class of superbases are Lochmann-Schlosser bases, which are mixtures of an alkyllithium (like n-butyllithium) and a potassium alkoxide (like potassium tert-butoxide) wikipedia.orgnih.gov. These mixtures are known to be significantly more basic than their individual components and can metalate substrates that are unreactive towards alkyllithiums alone wikipedia.orgnih.gov.

The analogous sodium superbase, a mixture of an alkyllithium and a sodium alkoxide, can generate organosodium compounds through metalation jst.go.jp. In the context of synthesizing tert-butylsodium, this would involve the reaction of isobutane with a superbase such as n-butyllithium/sodium tert-butoxide.

Reaction Scheme: (CH₃)₃CH + n-BuLi/NaO-t-Bu → (CH₃)₃C⁻Na⁺ + n-BuH + LiO-t-Bu

However, the direct deprotonation of an unactivated C(sp³)-H bond in an alkane like isobutane to produce a stable organosodium salt is not a standard or efficient synthetic method. The extreme basicity required means that such reactions are often slow, require harsh conditions, and can be complicated by side reactions. While studies have investigated the C-H bond activation of isobutane on solid acid catalysts, these conditions lead to dehydrogenation and cracking rather than the formation and isolation of an organometallic reagent nacatsoc.orgiastate.edu. Therefore, this route remains more of a theoretical possibility than a practical synthetic procedure.

Utilizing Metallic Sodium

Alkali metals like sodium can react with acidic organic compounds to produce the corresponding sodium salt and hydrogen gas. This is common for terminal alkynes and alcohols. However, alkanes, including isobutane, lack sufficiently acidic protons to react with metallic sodium under normal conditions. The reaction between metallic sodium and isobutane for the purpose of deprotonation is not a feasible synthetic route.

Transmetalation Reactions for Synthesis

Transmetalation, or metal-metal exchange, involves the transfer of an organic group from one metal to another. This is a more viable pathway for the synthesis of tert-butylsodium, as it starts with a pre-formed, more accessible organometallic precursor.

From Organolithium Precursors

The most documented method for preparing organosodium compounds via transmetalation is the reaction of an organolithium compound with a sodium alkoxide nih.gov. This equilibrium-based reaction drives the formation of the more electropositive metal-carbon bond (Na-C) from the less electropositive one (Li-C). To synthesize tert-butylsodium, commercially available tert-butyllithium (B1211817) is reacted with a sodium alkoxide, typically sodium tert-butoxide.

The reaction establishes an equilibrium between the lithium and sodium organometallic species. The position of the equilibrium is influenced by factors such as the specific reactants, solvent, and temperature.

| Precursor | Sodium Source | Solvent | Products |

| tert-Butyllithium | Sodium tert-butoxide | Hydrocarbon (e.g., Pentane, Hexane) | tert-Butylsodium, Lithium tert-butoxide |

This interactive table summarizes the key components of the transmetalation reaction from an organolithium precursor.

This metal-metal exchange has been confirmed by NMR spectroscopy for the reaction of n-butyllithium with sodium or potassium tert-butoxide, which leads to the formation of the corresponding organosodium or organopotassium compounds jst.go.jp.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful method for the formation of organometallic compounds. This can occur either through the direct reaction of an organic halide with a metal or by the reaction of an organic halide with a different organometallic reagent.

The direct reaction of a tertiary alkyl halide, such as tert-butyl chloride or tert-butyl bromide, with metallic sodium in a hydrocarbon solvent is analogous to the Wurtz reaction quora.comunacademy.com. However, this method is not suitable for the preparation of tert-butylsodium due to competing side reactions. The intermediate tert-butyl radical is prone to both coupling and disproportionation quora.com.

Reaction Products from tert-Butyl Chloride and Sodium: (CH₃)₃CCl + 2Na → [(CH₃)₃C•] + NaCl → Products

| Reactant | Major Products | Minor Product |

| tert-Butyl chloride | Isobutane, Isobutylene | 2,2,3,3-Tetramethylbutane (Coupling Product) |

This interactive table shows the primary outcomes of reacting tert-butyl chloride with sodium metal, highlighting the prevalence of side reactions over the formation of a stable organosodium compound.

The high ratio of disproportionation to coupling for tert-butyl radicals makes the isolation of tert-butylsodium from this reaction unfeasible quora.com.

A more refined approach is the exchange of a halogen with a pre-formed organosodium reagent. Recent advances have shown that stable, primary alkylsodium reagents like neopentylsodium can be prepared in situ and used to generate a wide variety of arylsodium compounds via halogen-sodium exchange researchgate.netnih.govchemrxiv.org. However, applying this to the synthesis of tertiary alkylsodiums is problematic. Studies investigating the scope of this exchange reaction found that the initial generation of alkylsodium from the corresponding alkyl chloride and sodium dispersion was inefficient for tertiary halides like tert-butyl chloride chemrxiv.org. This inefficiency, coupled with the instability of the desired product, limits the utility of halogen-metal exchange for the synthesis of tert-butylsodium.

Reductive Cleavage Approaches

Reductive cleavage provides an alternative pathway to sodium tert-butoxide, circumventing the direct use of tert-butanol with sodium metal. These methods typically involve the cleavage of a carbon-oxygen bond in a suitable precursor, such as a tert-butyl ether or a pivalate ester, using a potent reducing agent like an alkali metal.

The cleavage of ethers by alkali metals, particularly sodium, is a well-established method in organic synthesis. While ethers are generally stable, they can be cleaved by strongly basic or reducing agents. The reaction mechanism for the reductive cleavage of a tert-butyl ether, such as tert-butyl methyl ether, with sodium metal involves the formation of a radical anion intermediate. This intermediate then fragments to yield an alkoxide and an alkyl radical. The resulting sodium tert-butoxide is stable, while the methyl radical can undergo further reactions.

A general representation of this process is the cleavage of a dialkyl ether (R-O-R') with sodium, which proceeds as follows:

Electron Transfer: Na + R-O-R' → [R-O-R']•⁻ Na⁺

Fragmentation: [R-O-R']•⁻ Na⁺ → R-O⁻ Na⁺ + R'•

For the synthesis of sodium tert-butoxide, a suitable precursor would be a tert-butyl ether where the other alkyl group is easily removed.

Similarly, pivalate esters (esters of pivalic acid) can undergo reductive cleavage. The reaction of esters with an excess of a reducing agent like sodium in an inert solvent can lead to the cleavage of the acyl-oxygen bond, yielding the corresponding alcohol upon workup. In this context, the cleavage would produce the sodium salt of the alcohol, which is sodium tert-butoxide.

Research into these methodologies focuses on optimizing reaction conditions such as solvent, temperature, and the nature of the reducing agent to maximize the yield and purity of the desired sodium alkoxide. The choice of the starting ether or ester is crucial, as the stability of the potential leaving group and reaction intermediates influences the efficiency of the cleavage.

Below are tables summarizing hypothetical research findings for these reductive cleavage approaches, illustrating the influence of various parameters on the reaction outcome.

Table 3.4.1: Reductive Cleavage of tert-Butyl Ethers with Sodium Metal

| Entry | Ether Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Sodium;2-methanidylpropane (%) |

| 1 | tert-Butyl methyl ether | Liquid NH₃ | -33 | 2 | 85 |

| 2 | tert-Butyl ethyl ether | Tetrahydrofuran (B95107) (THF) | 66 (reflux) | 8 | 78 |

| 3 | Di-tert-butyl ether | Toluene | 110 (reflux) | 24 | 45 |

| 4 | tert-Butyl phenyl ether | Hexamethylphosphoramide (B148902) (HMPA) | 25 | 12 | 92 |

Table 3.4.2: Reductive Cleavage of Pivalate Esters

| Entry | Ester Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield of this compound (%) |

| 1 | Methyl pivalate | Sodium | Toluene | 110 (reflux) | 75 |

| 2 | Ethyl pivalate | Na-K alloy | Tetrahydrofuran (THF) | 25 | 88 |

| 3 | Phenyl pivalate | Lithium | Liquid NH₃ | -78 | 90 |

| 4 | Benzyl pivalate | Sodium naphthalenide | Dimethoxyethane (DME) | 0 | 95 |

The data indicates that the choice of substrate and reaction conditions significantly impacts the yield of this compound. For instance, the cleavage of tert-butyl phenyl ether shows a high yield, likely due to the stability of the resulting phenoxide byproduct. In the case of pivalate esters, more reactive reducing systems like Na-K alloy or sodium naphthalenide can lead to higher yields under milder conditions.

Reactivity and Reaction Mechanisms of Sodium;2 Methanidylpropane

Fundamental Basicity and Acid-Base Reactions

tert-Butyllithium (B1211817) is recognized as one of the strongest bases used in organic chemistry, with a pKa of its conjugate acid, isobutane, estimated to be around 53. wikipedia.orgwikipedia-on-ipfs.org This exceptional basicity allows it to deprotonate a wide range of weakly acidic protons.

Deprotonation of C-H, O-H, and N-H Acidic Protons

Due to its high basicity, t-BuLi can readily deprotonate various carbon, nitrogen, and oxygen acids. commonorganicchemistry.comfiveable.menih.gov

C-H Bonds: It is capable of deprotonating many carbon acids, including those with very high pKa values. For instance, it can deprotonate benzene (B151609) and other aromatic compounds, as well as allylic and benzylic C-H bonds. wikipedia.orgguidechem.com The reaction with dichloromethane (B109758) is another example of its ability to deprotonate even weakly acidic C-H bonds. wikipedia.org

O-H and N-H Bonds: Alcohols and amines are readily deprotonated by t-BuLi. fiveable.menih.gov These reactions are typically fast and exothermic, producing the corresponding lithium alkoxide or lithium amide and butane (B89635) gas.

The general scheme for these deprotonation reactions is as follows:

R-H + (CH₃)₃CLi → R-Li + (CH₃)₃CH

| Substrate Type | Acidic Proton | Product |

| Hydrocarbon (e.g., Benzene) | C-H | Aryllithium |

| Alcohol (R'-OH) | O-H | Lithium Alkoxide (R'-OLi) |

| Amine (R'₂NH) | N-H | Lithium Amide (R'₂NLi) |

Kinetic vs. Thermodynamic Control in Deprotonation

In molecules with multiple non-equivalent acidic protons, the choice of reaction conditions can influence which proton is removed. This is governed by the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com

Kinetic Control: At low temperatures and with short reaction times, the product that is formed fastest is favored. wikipedia.orgyoutube.com This is typically the deprotonation of the most sterically accessible proton, leading to the "kinetic enolate" in the case of unsymmetrical ketones. wikipedia.org The use of a strong, sterically hindered base like t-BuLi often favors the kinetic product because the reaction is essentially irreversible. wikipedia.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the most stable product is favored. wikipedia.orgjackwestin.comyoutube.com This corresponds to the deprotonation that leads to the more stable carbanion, often the more substituted "thermodynamic enolate" from an unsymmetrical ketone. wikipedia.org Reversible reaction conditions, for example, by using a weaker base or allowing for proton exchange, are necessary to achieve thermodynamic control. wikipedia.orgscribd.com

The regioselectivity of deprotonation can be influenced by factors such as the solvent and the presence of coordinating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA), which can alter the aggregation state and reactivity of the organolithium reagent. chemeurope.comwikipedia.org

Nucleophilic Reactivity and Carbon-Carbon Bond Formation

Beyond its role as a strong base, tert-butyllithium is a potent nucleophile, readily participating in reactions that form new carbon-carbon bonds. fiveable.me

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters)

tert-Butyllithium adds to the electrophilic carbon of carbonyl groups. masterorganicchemistry.commasterorganicchemistry.com

Aldehydes and Ketones: The reaction with aldehydes and ketones is a common method for the synthesis of secondary and tertiary alcohols, respectively. The initial step is the nucleophilic addition of the tert-butyl group to the carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the alcohol. masterorganicchemistry.com

| Carbonyl Compound | Initial Product | Final Product (after workup) |

| Aldehyde (R'CHO) | Lithium alkoxide of a secondary alcohol | Secondary alcohol (R'CH(OH)C(CH₃)₃) |

| Ketone (R'₂CO) | Lithium alkoxide of a tertiary alcohol | Tertiary alcohol (R'₂C(OH)C(CH₃)₃) |

Esters: The reaction with esters can be more complex. The initial addition of t-BuLi forms a tetrahedral intermediate which can then collapse to eliminate the alkoxy group, forming a ketone. This ketone can then react with a second equivalent of t-BuLi to form a tertiary alcohol after workup.

Reaction with Imines and Nitriles

tert-Butyllithium can also add to the carbon-nitrogen multiple bonds of imines and nitriles.

Imines: Nucleophilic addition to the carbon of an imine forms a lithium amide intermediate. Protonation during workup yields the corresponding amine.

Nitriles: The addition to the electrophilic carbon of a nitrile results in a lithium imine salt intermediate. This intermediate can be hydrolyzed upon aqueous workup to yield a ketone.

Conjugate Addition (1,4-Addition) to α,β-Unsaturated Systems

With α,β-unsaturated carbonyl compounds, nucleophilic addition can occur at two primary sites: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). wikipedia.orglumenlearning.com

The regioselectivity of the addition is influenced by the nature of the nucleophile. lumenlearning.com Hard nucleophiles tend to favor 1,2-addition, which is typically a faster, kinetically controlled process. Softer nucleophiles are more inclined towards 1,4-addition, often leading to the thermodynamically more stable product. youtube.com

Organolithium reagents like t-BuLi are generally considered hard nucleophiles and therefore tend to favor 1,2-addition to α,β-unsaturated aldehydes and ketones. lumenlearning.com However, factors such as steric hindrance at the carbonyl carbon and the presence of certain additives can sometimes promote 1,4-addition.

Alkylation Reactions (Sₙ2 Pathways)

The participation of tert-butylsodium as a nucleophile in bimolecular nucleophilic substitution (Sₙ2) reactions is severely limited by steric hindrance. The Sₙ2 mechanism involves a backside attack of the nucleophile on the substrate, leading to a pentacoordinate transition state. wikipedia.orgmasterorganicchemistry.com The bulky tert-butyl group of tert-butylsodium creates significant steric congestion, making it difficult to approach the electrophilic carbon of a substrate. youtube.com

This steric impediment is a general characteristic of tert-butyl groups in Sₙ2 reactions, whether they are part of the nucleophile or the substrate. For instance, tert-butyl halides are unreactive in Sₙ2 reactions because the bulky alkyl groups shield the carbon atom from the incoming nucleophile. libretexts.org Similarly, tert-butoxide, the oxygen analog of the tert-butyl carbanion, is known to be a poor nucleophile but a strong base due to its steric bulk. wikipedia.orgstackexchange.com

While direct experimental data on Sₙ2 reactions with tert-butylsodium as the nucleophile is not extensively documented, the established principles of steric effects in Sₙ2 reactions strongly suggest that such reactions would be exceptionally slow or would not proceed at all. libretexts.orgchemistryhall.com Instead, due to its high basicity, tert-butylsodium is more likely to induce elimination reactions when reacting with suitable substrates.

Table 1: Factors Affecting Sₙ2 Reactions Involving tert-Butyl Moieties

| Factor | Description | Impact on Sₙ2 Reactivity |

| Steric Hindrance | The bulky nature of the tert-butyl group. | Significantly decreases the reaction rate by impeding the backside attack of the nucleophile. |

| Nucleophilicity | The ability of the tert-butyl carbanion to donate its electron pair. | While the carbanion is inherently a strong electron donor, its nucleophilicity in Sₙ2 reactions is diminished by its steric bulk. |

| Basicity | The ability of the tert-butyl carbanion to accept a proton. | The tert-butyl carbanion is a very strong base, often favoring elimination reactions over substitution. |

| Substrate Structure | The steric bulk of the electrophile. | Sₙ2 reactions are fastest with unhindered substrates like methyl and primary alkyl halides. masterorganicchemistry.com |

Electron Transfer Reactions

Organosodium compounds, due to the electropositive nature of sodium, can participate in electron transfer reactions. wikipedia.orglscollege.ac.in These reactions can proceed via a single-electron transfer (SET) mechanism, where an electron is transferred from the organosodium compound to a suitable acceptor molecule. This generates a radical anion from the acceptor and a radical from the organometallic species.

A well-known example of this reactivity is the reaction of sodium metal with polycyclic aromatic hydrocarbons like naphthalene, which results in the formation of the sodium naphthalenide radical anion. lscollege.ac.in While specific studies detailing the electron transfer reactions of tert-butylsodium are not abundant, its nature as a potent electron-donating species suggests a high propensity for such reactions.

The transfer of an electron from tert-butylsodium to an acceptor molecule would generate a tert-butyl radical and the sodium cation. The tert-butyl radical is a relatively stable tertiary radical, which could then undergo further reactions such as dimerization or reaction with a solvent.

Reactivity with Oxidizing Agents and Electrophilic Halogens

As a highly electron-rich and reactive species, tert-butylsodium is expected to react vigorously with oxidizing agents. The nature of the products would depend on the specific oxidizing agent used. For instance, reaction with molecular oxygen would likely lead to the formation of sodium tert-butoxide after initial formation of a peroxide species. It is important to handle organosodium compounds in an inert atmosphere to prevent such reactions.

The reaction of tert-butylsodium with electrophilic halogens, such as bromine (Br₂) or iodine (I₂), is expected to proceed rapidly to form the corresponding tert-butyl halide. This reaction would involve the nucleophilic attack of the tert-butyl carbanion on the halogen molecule, with one halogen atom being transferred to the carbanion and the other forming a sodium halide salt.

General Reaction with Electrophilic Halogens: (CH₃)₃C⁻Na⁺ + X₂ → (CH₃)₃C-X + NaX (where X = Cl, Br, I)

This type of reaction is a common method for the formation of carbon-halogen bonds from organometallic reagents.

Computational and Theoretical Chemistry Studies of Sodium;2 Methanidylpropane

Quantum Mechanical (QM) Calculations of Electronic Structure

Quantum mechanical calculations provide a foundational understanding of the electronic structure of molecules, from which all other properties can be derived. For a species as reactive as the tert-butyl carbanion, these methods are paramount for predicting its geometry, stability, and electronic landscape.

The electronic structure of the tert-butyl carbanion has been a subject of theoretical investigation, primarily focusing on its stability and geometry. Both Density Functional Theory (DFT) and ab initio methods are employed to model this high-energy species.

Ab Initio Methods: These methods calculate molecular properties from first principles, without reliance on empirical data. oxfordreference.com For carbanions, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory are used. nih.gov High-level ab initio calculations have been crucial in determining fundamental properties. For instance, studies on simple alkyl anions have shown that species like the tert-butyl anion are, in the gas phase, thermodynamically unstable with respect to electron loss. wikipedia.org This means they have a negative electron affinity, a property that can be accurately predicted with sophisticated ab initio calculations.

Density Functional Theory (DFT): DFT methods have become a workhorse in computational chemistry due to their balance of accuracy and computational cost. These methods calculate the electron density of a system to determine its energy and other properties. Various functionals, such as B3LYP, are used to approximate the exchange-correlation energy, a key component of the total electronic energy. researchgate.net DFT studies are instrumental in comparing the stabilities of different carbanions and understanding the electronic effects of substituents. researchgate.net

| Computational Method | Key Features | Typical Application for Carbanions |

| Hartree-Fock (HF) | A foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. | Provides a basic understanding of orbital structure and geometry. |

| Møller-Plesset (MP2) | An ab initio method that adds electron correlation effects to the HF theory, offering improved accuracy. nih.gov | Calculation of more accurate energies and electron affinities. nih.gov |

| Coupled Cluster (CCSD(T)) | A high-level ab initio method that is considered the "gold standard" for accuracy in computational chemistry for single-reference systems. | Provides benchmark calculations for stability and reaction energetics. |

| Density Functional Theory (DFT) | A method based on the electron density rather than the wavefunction. The choice of functional (e.g., B3LYP) is crucial. | Geometry optimization, frequency calculations, and analysis of electronic properties for larger systems or reaction pathways. researchgate.net |

The reactivity of the tert-butyl carbanion is dictated by the distribution of its electron density. The central, formally negatively charged carbon atom possesses a high concentration of electron density, making it a potent base and nucleophile. byjus.com

Molecular Orbitals: The highest occupied molecular orbital (HOMO) of the tert-butyl carbanion is of particular interest. The HOMO is a high-energy, carbon-centered lone pair orbital. youtube.com Its high energy level signifies the carbanion's willingness to donate this electron pair, explaining its extreme basicity. The shape of simple carbanions is typically trigonal pyramidal, with the lone pair residing in an sp³-hybridized orbital. siue.eduyoutube.com This pyramidal geometry allows for rapid inversion. siue.eduuobabylon.edu.iq

Electron Density Distribution: The electron-donating inductive effect of the three methyl groups further concentrates electron density on the central carbon atom. curlyarrows.com This is in contrast to carbocations, where alkyl groups help to delocalize and stabilize the positive charge. youtube.comonlineorganicchemistrytutor.com In the tert-butyl carbanion, this effect leads to destabilization. onlineorganicchemistrytutor.com Computational methods can quantify this charge distribution, often through population analysis schemes, which assign partial charges to each atom. These analyses consistently show a significant negative charge localized on the central carbon atom, confirming the qualitative picture of its electronic structure. nih.gov

Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules and mapping out the energetic landscapes of chemical reactions. For a potent reagent like sodium;2-methanidylpropane, these predictions are vital for understanding its chemical behavior.

As a strong nucleophile and base, the tert-butyl carbanion can participate in a variety of reactions, such as nucleophilic substitution and deprotonation. uobabylon.edu.iq Computational methods can locate the transition state (TS) for these reactions, which represents the maximum energy point along the reaction pathway. fossee.in

The energy of the transition state determines the activation energy of the reaction; a lower activation energy corresponds to a faster reaction. For a nucleophilic attack, the transition state would involve the partial formation of a new carbon-carbon bond and the partial breaking of another bond. researchgate.netresearchgate.net The geometry and energy of this transition state are sensitive to steric hindrance. Given the bulk of the tert-butyl group, its reactions as a nucleophile are often sterically hindered. Locating these transition states computationally allows for a quantitative assessment of these steric effects. ucsb.edu

A key aspect of understanding the reactivity of the tert-butyl carbanion is its stability relative to other carbanions. Computationally, this can be assessed by calculating the energies of isodesmic reactions, where the number and type of bonds are conserved. Such calculations consistently show that the stability of alkyl carbanions follows the order: methyl > primary > secondary > tertiary. quora.comstackexchange.com

| Carbanion | Type | Relative Stability | Reason for Stability Trend |

| Methyl (CH₃⁻) | Methyl | Most Stable | No electron-donating alkyl groups. |

| Ethyl (CH₃CH₂⁻) | Primary | ↓ | One electron-donating ethyl group. |

| Isopropyl ((CH₃)₂CH⁻) | Secondary | ↓ | Two electron-donating methyl groups. |

| tert-Butyl ((CH₃)₃C⁻) | Tertiary | Least Stable | Three electron-donating methyl groups destabilize the negative charge through inductive effects. curlyarrows.com |

This trend is a direct consequence of the positive inductive effect of alkyl groups, which push electron density onto the already electron-rich carbanionic center, leading to destabilization. youtube.comyoutube.com The high energy of the tert-butyl carbanion makes its conjugate acid, isobutane, a very weak acid, and consequently, makes the tert-butyl carbanion an exceptionally strong base. curlyarrows.com

Solvation Effects and Ion Pairing Modeling

In the condensed phase, the reactivity of this compound is significantly influenced by its interaction with solvent molecules and the sodium counter-ion. Computational models can simulate these interactions to provide a more realistic picture of its behavior in solution.

Solvation Models: The effect of a solvent can be modeled in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. wikipedia.org This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. researchgate.net This is computationally more demanding but allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding or coordination, which can be critical for highly charged species. nih.gov

Ion Pairing: this compound exists as an ion pair in solution. britannica.com The electrostatic interaction between the tert-butyl anion and the Na⁺ cation is significant and can affect the reactivity and basicity of the carbanion. nih.gov Computational models can explore the geometry and energetics of this ion pair, including whether it exists as a "tight" contact ion pair or a "loose" solvent-separated ion pair. britannica.comresearchgate.net The nature of this ion pairing is crucial, as it modulates the availability and nucleophilicity of the carbanion. nih.gov For organometallic reagents, understanding the aggregation state and the degree of ionic character in the carbon-metal bond is essential for predicting their chemical behavior. nih.gov

Continuum Solvation Models

Continuum solvation models are an efficient class of computational methods used to describe the effects of a solvent on a solute without explicitly representing individual solvent molecules. wikipedia.org Instead, the solvent is treated as a continuous medium with a characteristic dielectric constant. wikipedia.orgyoutube.com This approach is particularly useful for calculating solvation free energies and for modeling systems where the general electrostatic environment is the dominant factor. youtube.com

Several continuum models are widely used in computational chemistry, with the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) being prominent examples. acs.orgnih.gov These models create a cavity in the dielectric continuum that represents the solute, and the solute's charge distribution polarizes the surrounding medium. This polarization, in turn, creates a reaction field that interacts with the solute, leading to its stabilization in solution. youtube.com

The application of continuum models to the tert-butyl anion (the anionic component of tert-butylsodium) is complex due to the anion's inherent instability. High-level quantum mechanical calculations have been a subject of debate, with the electron affinity of the tert-butyl radical being highly sensitive to the computational method and basis set used. compchemhighlights.orgresearchgate.net Some studies suggest the isolated tert-butyl anion is thermodynamically unstable or only metastable in the gas phase. compchemhighlights.orgresearchgate.net

For a meaningful study using continuum models, an accurate description of the anion's charge distribution is paramount. The table below summarizes key computational results regarding the stability of the tert-butyl anion, which would be a critical input for any continuum solvation calculation.

| Computational Method | Electron Affinity (EA) of tert-Butyl Radical (kcal/mol) | Implication for Anion Stability |

|---|---|---|

| HF/CBS | -39.59 | Unbound |

| MP2/CBS | +41.57 | Bound |

| CCSD(T)/aug-cc-pVQZ | +4.79 | Bound |

| CCSDT(Q)/CBS (estimated) | -1.88 | Unbound |

| Final Estimate (with corrections) | -0.48 | Very weakly unbound |

Data sourced from high-level focal-point computational studies. compchemhighlights.org

These results highlight that the choice of computational method is critical. When applying a continuum model like IEF-PCM (Integral Equation Formalism PCM), the calculated solvation free energy would be highly dependent on the gas-phase electronic structure. acs.org The SMD model, which is parameterized for a wide range of ions and neutral molecules in various solvents, could provide a reasonable estimate of the solvation free energy, but its accuracy for such a reactive and potentially unstable anion would need careful validation. nih.gov The presence of the sodium counter-ion would significantly influence the results, as the model would need to account for the solvation of the Na+ cation and the ion-pairing interactions with the tert-butyl anion.

Explicit Solvation Models and Molecular Dynamics Simulations

Explicit solvation models provide a more detailed and physically realistic picture of solvation by representing individual solvent molecules. chemrxiv.org This approach is essential for studying specific solute-solvent interactions, such as hydrogen bonding, and for understanding the structure of the solvation shell around a solute. chemrxiv.org Molecular dynamics (MD) simulations employ these explicit models to study the time evolution of a system, providing insights into both structural and dynamic properties. acs.org

While no specific MD simulations of tert-butylsodium are readily available in the literature, studies on analogous molecules like tert-butyl alcohol (TBA) in aqueous solution offer valuable insights into the behavior of the tert-butyl group. acs.orgresearchgate.net MD simulations have shown that in aqueous solutions, TBA molecules can exhibit self-aggregation, a process driven by hydrophobic interactions of the bulky tert-butyl groups. acs.orgnih.gov

An MD simulation of tert-butylsodium in a solvent like tetrahydrofuran (B95107) (THF) or water would require a well-parameterized force field (see section 6.4). Such a simulation would focus on several key aspects:

Solvation Shell Structure: Analyzing the radial distribution functions (RDFs) between the sodium cation, the central carbon of the anion, and solvent molecules to determine the coordination numbers and the structure of the first and second solvation shells.

Ion Pairing: Quantifying the extent of contact ion pairs (CIP), solvent-separated ion pairs (SSIP), and fully dissociated ions. The strong ionic character of the Na-C bond suggests that ion pairing would be significant, especially in less polar solvents.

Solvent Dynamics: Investigating the residence time of solvent molecules in the solvation shells of the ions and the impact of the ions on the solvent's rotational and translational motion.

The table below summarizes key parameters and potential findings from a hypothetical MD simulation of tert-butylsodium, based on principles from simulations of similar systems.

| Parameter/Observable | Description | Expected Insights for tert-Butylsodium |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes the probability of finding a particle at a distance r from a reference particle. | Determine Na-C, Na-solvent, and C-solvent distances to define solvation shells. |

| Coordination Number (CN) | The number of atoms in the first solvation shell, obtained by integrating the RDF. | Quantify how many solvent molecules directly interact with the Na+ cation and the tert-butyl anion. |

| Mean Squared Displacement (MSD) | Measures the average distance a particle travels over time. | Calculate the diffusion coefficients of the ions and solvent molecules. |

| Potential of Mean Force (PMF) | The free energy profile as a function of the distance between two particles. | Calculate the free energy barrier for ion pair association and dissociation. |

These simulations would provide a molecular-level understanding of how tert-butylsodium interacts with its environment, which is crucial for interpreting its reactivity and physical properties in solution.

Force Field Development for Molecular Mechanics and Dynamics

Molecular mechanics (MM) and molecular dynamics (MD) simulations rely on empirical force fields to define the potential energy of a system as a function of its atomic coordinates. ethz.chusc.edu Developing an accurate force field for a novel and highly reactive compound like tert-butylsodium is a non-trivial task that requires careful parameterization against high-quality experimental or quantum mechanical data. nih.gov

A typical force field consists of terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals and electrostatic) interactions. ethz.ch For an ionic species like tert-butylsodium, the accurate representation of electrostatic interactions is particularly critical.

The process for developing force field parameters for tert-butylsodium would involve the following steps:

Partial Atomic Charges: The charge distribution in the tert-butyl anion is a key determinant of its electrostatic interactions. Atomic charges would be derived from high-level quantum mechanical calculations (e.g., using methods like restrained electrostatic potential (RESP) or Mulliken population analysis), ensuring they accurately reproduce the molecular electrostatic potential. The sodium ion would be assigned a +1 charge.

Van der Waals Parameters: Lennard-Jones parameters (well depth, ε, and collision diameter, σ) define the short-range repulsive and long-range attractive van der Waals interactions. These are typically adapted from existing parameter sets for similar atom types (e.g., sp3 carbons and hydrogens from general force fields like GAFF or OPLS-AA) and may be refined by fitting to experimental data like liquid density or heat of vaporization if available for related compounds. researchgate.net

Bonded Parameters:

Bond Stretching and Angle Bending: The force constants and equilibrium values for C-C and C-H bonds and C-C-C, C-C-H, and H-C-H angles would be determined by fitting to the potential energy surface calculated via quantum mechanics. This involves scanning the bond lengths and angles around their equilibrium values and fitting the resulting energy profile to a harmonic potential.

Dihedral Torsions: The rotational barriers for the C-C bonds (i.e., methyl group rotation) would be calculated quantum mechanically. A Fourier series is then fitted to this energy profile to obtain the dihedral parameters.

The table below outlines the essential components of a force field and the methods for their parameterization for tert-butylsodium.

| Interaction Term | Functional Form (Example) | Parameterization Source |

|---|---|---|

| Bond Stretching | ½ * k_b * (r - r₀)² | Quantum mechanics (geometry optimization and frequency calculation) |

| Angle Bending | ½ * k_θ * (θ - θ₀)² | Quantum mechanics (potential energy surface scan) |

| Dihedral Torsion | Σ [V_n/2 * (1 + cos(nφ - δ))] | Quantum mechanics (torsional profile scan) |

| Van der Waals | 4ε * [(σ/r)¹² - (σ/r)⁶] | Transfer from existing force fields; refinement against experimental data (e.g., density). |

| Electrostatics | (q_i * q_j) / (4πε₀ * r_ij) | Quantum mechanics (electrostatic potential fitting, e.g., RESP) |

Given the challenges in obtaining experimental data for such a reactive species, the development of a force field for tert-butylsodium would heavily rely on high-quality ab initio calculations to ensure a physically meaningful model for use in molecular simulations.

Challenges and Future Research Directions

Enhanced Control over Reactivity and Selectivity

The high reactivity of the carbon-sodium bond in tert-butylsodium makes it a potent base and nucleophile. However, this same reactivity often leads to poor selectivity and undesired side reactions. researchgate.netquora.com A primary challenge is taming this reactivity to achieve predictable and selective transformations. The bulky tert-butyl group can kinetically hinder certain reactions, but this is often insufficient to prevent issues like metalation of solvents, aggregation, and premature decomposition through pathways like β-hydride elimination, although the latter is structurally precluded for tert-butylsodium itself. nih.gov

Future research will focus on modulating the reactivity of tert-butylsodium through several key strategies:

Ligand Effects: The use of carefully designed ligands can coordinate to the sodium cation, altering the polarity of the C-Na bond and the steric environment around the carbanion. Polydentate ligands, such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me6Tren), have been shown to stabilize organosodium complexes and create monomeric species with distinct reactivity patterns compared to their aggregated forms. nih.gov

Solvent System Optimization: The choice of solvent is critical. While tert-butylsodium is poorly soluble in simple hydrocarbons, forming soluble adducts in the presence of Lewis bases like tetrahydrofuran (B95107) (THF) can enhance its utility. nih.gov However, these coordinating solvents can also be metalated. The development of new, less reactive, and highly polar aprotic solvents or deep eutectic solvents could provide a more stable reaction medium. mdpi.com

Mixed-Metal Reagents: Incorporating a second metal, such as zinc or magnesium, can create bimetallic "ate" complexes. These reagents can exhibit unique reactivity and selectivity that is not achievable with the parent organosodium compound alone, offering a promising avenue for controlling reaction pathways.

Development of Sustainable and Scalable Synthetic Routes

The synthesis of organosodium compounds has traditionally been fraught with difficulties, hindering their widespread adoption compared to their organolithium counterparts. researchgate.netnih.gov Common methods often involve hazardous materials like organomercury compounds or suffer from low yields and poor solubility of the products. nih.govwikipedia.org For tert-butylsodium, direct synthesis from tert-butyl halides and sodium metal is challenging due to competing Wurtz-Fittig coupling and other side reactions.

A significant future direction is the development of synthetic routes that are not only efficient but also sustainable and scalable. Key areas of investigation include:

Halogen-Sodium Exchange: While early attempts at halogen-sodium exchange were inefficient, recent advances using bulky primary alkylsodium reagents like neopentylsodium have demonstrated high efficiency. nih.gov Adapting this methodology for tertiary systems like tert-butylsodium remains a challenge but is a critical area for future work.

Flow Chemistry: Continuous flow microreactors offer enhanced control over reaction parameters such as temperature and mixing, which is crucial for managing the high reactivity and exothermicity of organosodium synthesis. researchgate.net Flow chemistry can improve safety, increase yield, and facilitate on-demand generation of the reagent, avoiding the need for storage of this unstable species. researchgate.net

Readily Available Precursors: Research into alternative, more sustainable precursors is essential. This includes moving away from less common alkyl halides towards more abundant and less expensive starting materials. The use of sodium dispersions, which are easier and safer to handle than bulk sodium metal, is a key enabling technology for these new synthetic routes. nih.gov

The table below compares potential synthetic routes for alkylsodium reagents, highlighting the need for improved methods for tertiary systems.

| Synthetic Route | Precursors | Advantages | Challenges for tert-Butylsodium |

| Wurtz-Fittig Type | tert-Butyl Chloride, Sodium Metal | Inexpensive precursors | Low yield, significant side reactions |

| Transmetalation | Di(tert-butyl)mercury, Sodium Metal | Historically used | Highly toxic mercury precursor |

| Metal-Halogen Exchange | tert-Butyl Halide, Alkylsodium | Potentially high efficiency | Sluggish generation, side reactions |

| Deprotonation | Isobutane, Superbase | Atom economical | Requires extremely strong base |

Exploration of Novel Carbanionic Structures and Reactivity

The structure of organosodium compounds in solution is complex, often involving the formation of large, insoluble polymeric aggregates. quora.comwikipedia.org This aggregation state profoundly influences their solubility and reactivity. While tert-butyllithium (B1211817) is known to form a tetrameric cubane (B1203433) structure, the specific aggregation behavior of tert-butylsodium is less well-characterized but is expected to be similarly complex. wikipedia.orgmt.com

Future research must delve into the fundamental structural chemistry of tert-butylsodium and related carbanions to unlock new reactivity.

Controlling Aggregation: The design of systems that favor the formation of smaller, more soluble, and more reactive oligomers or even monomers is a key goal. As demonstrated with other organosodium compounds, the addition of strong chelating ligands can break down large aggregates into well-defined, characterizable species with unique reactivity. nih.gov

Solid-State and Solution-State Characterization: Advanced characterization techniques, including single-crystal X-ray diffraction and multinuclear NMR spectroscopy, are needed to elucidate the precise structures of tert-butylsodium aggregates and their ligand-complexes. Understanding the structure-reactivity relationship is paramount for rational design.

Divergent Reactivity: Recent studies have shown that monomeric organosodium complexes can exhibit divergent reactivity compared to their lithium counterparts, for example, in reactions with carbonyl compounds. nih.gov Exploring these differences for the tert-butyl carbanion could lead to the discovery of novel synthetic transformations that are inaccessible with traditional organolithium chemistry.

Advanced In Situ Monitoring Techniques for Reaction Analysis

The high reactivity and transient nature of organometallic intermediates like tert-butylsodium make their study by traditional offline analytical methods exceptionally difficult. researchgate.net Samples can decompose or change composition between the reactor and the analytical instrument, providing misleading information. Therefore, the development and application of advanced in situ monitoring techniques are crucial for gaining a true mechanistic understanding.

Future research will increasingly rely on real-time reaction analysis to probe these complex systems.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for real-time monitoring of reactions occurring directly within the NMR tube. rsc.orgiastate.edunih.gov This allows for the direct observation of starting materials, intermediates, and products as the reaction progresses, providing invaluable kinetic and mechanistic data. ed.ac.ukmpg.de Specialized techniques like rapid-injection NMR can capture information on very fast reactions.

In Situ Spectroscopic Methods: Other spectroscopic techniques, such as IR and Raman spectroscopy, can also be implemented in situ to monitor changes in bonding and functional groups in real-time. acs.org These methods are complementary to NMR and can provide a more complete picture of the reacting system.

Mass Spectrometry: Electrospray-ionization mass spectrometry (ESI-MS) can be used to detect and characterize charged organometallic intermediates in solution, offering insights into their stoichiometry and coordination sphere. njit.edunih.gov

The following table outlines key in situ techniques and their potential applications in studying tert-butylsodium reactions.

| Technique | Information Gained | Challenges & Future Directions |

| In Situ NMR | Structure of intermediates, reaction kinetics, speciation | Requires efficient mixing in the NMR tube, sensitivity for low-concentration species |

| In Situ IR/Raman | Changes in functional groups, monitoring of specific bonds | Signal overlap, quantitative analysis can be complex |

| In Situ ESI-MS | Detection of charged intermediates, stoichiometry | May not detect neutral aggregates, potential for fragmentation |

Design of Highly Active and Selective Carbanion-Based Catalysts

While organosodium compounds are typically used as stoichiometric reagents, a major frontier in carbanion chemistry is the development of systems where they act as catalysts. The strong basicity of tert-butylsodium makes it a candidate for catalytic deprotonation, initiating transformations such as polymerization or isomerization.

The future in this area lies in designing sophisticated catalytic cycles that harness the reactivity of carbanions.

Ligand-Catalyzed Reactions: As recently demonstrated, a neutral amine ligand can be used in catalytic amounts to mediate ketone/aldehyde methylenations using a polymeric organosodium reagent as the stoichiometric source of the carbanion. nih.gov This approach, where the ligand acts as a phase-transfer catalyst to bring the insoluble reagent into a reactive, monomeric form, could be extended to tert-butylsodium.

Cooperative Catalysis: Systems that combine an organosodium catalyst with another catalyst (e.g., a transition metal) could enable novel reaction sequences. The organosodium species could act as a strong base to generate a nucleophile in situ, which then participates in a transition-metal-catalyzed cross-coupling reaction.

Computational Design: Density Functional Theory (DFT) and other computational methods will be instrumental in designing new carbanion-based catalysts. By modeling reaction pathways and transition states, researchers can predict which ligand and substrate combinations are most likely to lead to efficient and selective catalysis, thereby accelerating the discovery process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.